N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide
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Overview
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core linked to a quinoline moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Quinazolinones and quinolines have been found to interact with a variety of biological targets. For instance, some quinazolinones have been predicted to have potent COX-2 inhibitory activity . Similarly, quinolines have been used in the development of tyrosine kinase inhibitors, which target the RET, EGFR, and VEGFR tyrosine kinases .
Mode of Action
The mode of action of these compounds often involves binding to their target proteins and inhibiting their activity. For example, tyrosine kinase inhibitors work by competing with ATP binding sites on the receptors, thereby inhibiting tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Biochemical Pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, COX-2 inhibitors would affect the synthesis of prostaglandins, which are involved in inflammation and pain . Tyrosine kinase inhibitors would affect various signaling pathways involved in cell growth and survival .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For instance, COX-2 inhibitors could reduce inflammation and pain , while tyrosine kinase inhibitors could inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the quinazolinone or quinoline moieties, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered quinoline or quinazolinone structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a component in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone and quinoline derivatives, such as:
- 2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide
- 4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide
- 2-methyl-4-oxoquinazolin-6-yl)quinoline-2-carboxamide
Uniqueness
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is unique due to its specific combination of the quinazolinone and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-16-26-22-14-12-18(15-20(22)25(31)29(16)19-8-3-2-4-9-19)27-24(30)23-13-11-17-7-5-6-10-21(17)28-23/h2-15H,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOBOVKPPMOJPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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